molecular formula C18H21N3OS B452802 N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide CAS No. 2349-65-7

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B452802
CAS No.: 2349-65-7
M. Wt: 327.4g/mol
InChI Key: FJKDOKKDKCCESN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including their use as central nervous system stimulants, antihistamines, and antiemetics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-methoxyaniline with 4-phenylpiperazine in the presence of a carbothioamide reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often employing catalysts and solvents that facilitate the reaction while being environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide, while reduction could produce N-(4-methoxyphenyl)-4-phenylpiperazine .

Scientific Research Applications

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biochemical effects. For example, it may act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is unique due to its specific chemical structure, which imparts unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKDOKKDKCCESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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